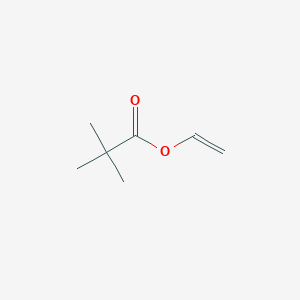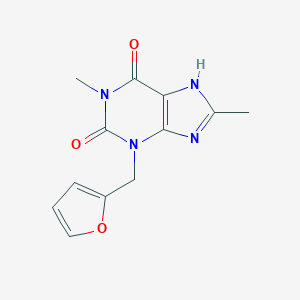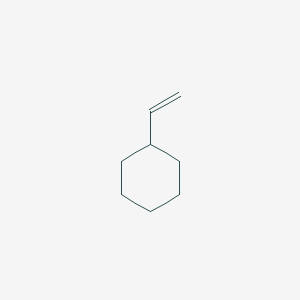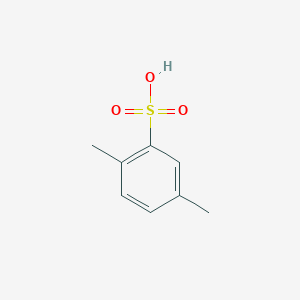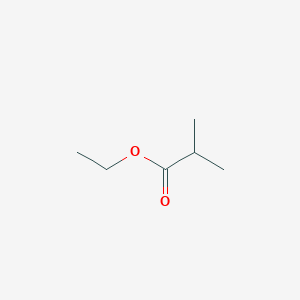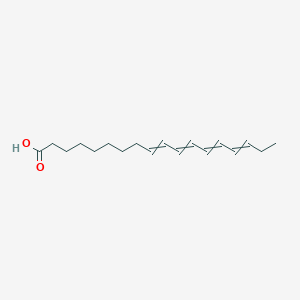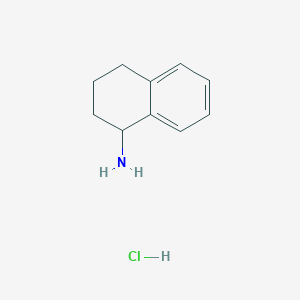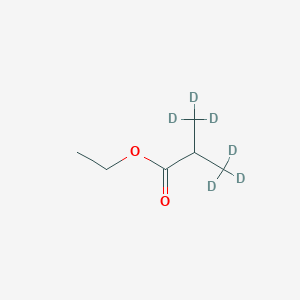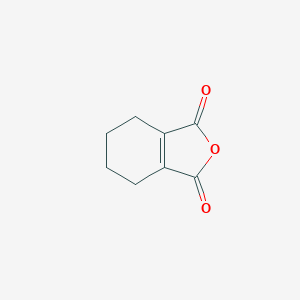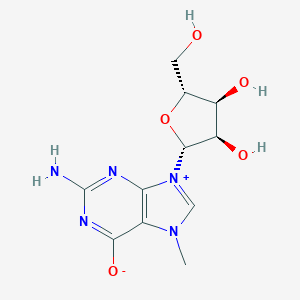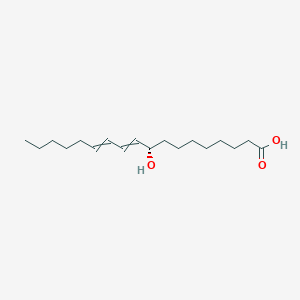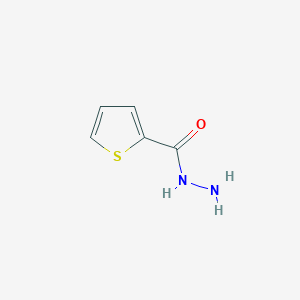![molecular formula C9H12O3 B147686 (2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one CAS No. 137881-51-7](/img/structure/B147686.png)
(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone is an organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This compound features a tetrahydropyran ring fused to a furanone moiety, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable dihydropyran derivative and a furanone precursor, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of 5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in studies related to enzyme inhibition or receptor binding.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of fine chemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2(5H)-furanone: A related compound with a hydroxyl group, known for its flavor and fragrance properties.
2(5H)-Furanone: The parent compound, which serves as a core structure for many bioactive molecules.
Uniqueness
5-(Tetrahydro-2’H-pyran-2’-yl)-2(5H)-furanone is unique due to the presence of the tetrahydropyran ring, which may confer distinct chemical and biological properties compared to other furanones. This structural feature could influence its reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
137881-51-7 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h4-5,7-8H,1-3,6H2/t7-,8+/m0/s1 |
Clé InChI |
NLYACRFEAFZTNA-JGVFFNPUSA-N |
SMILES |
C1CCOC(C1)C2C=CC(=O)O2 |
SMILES isomérique |
C1CCO[C@@H](C1)[C@H]2C=CC(=O)O2 |
SMILES canonique |
C1CCOC(C1)C2C=CC(=O)O2 |
Key on ui other cas no. |
137881-51-7 |
Synonymes |
(R*,S*)-(+)(-)-5-(tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone 5-(tetrahydro-2'H-pyran-2'-yl)-2(5H)-furanone THP-furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


